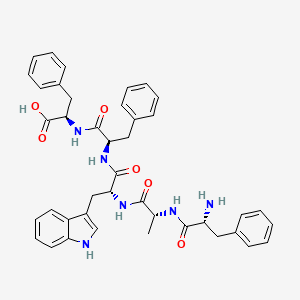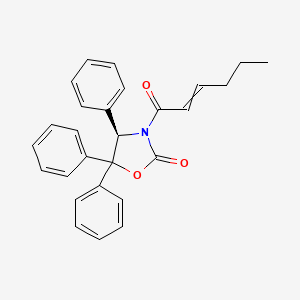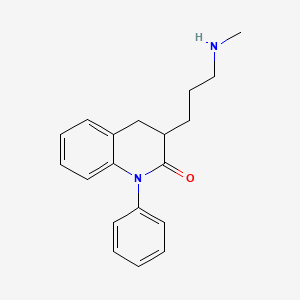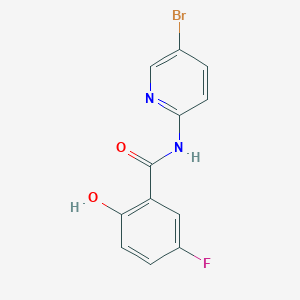![molecular formula C24H18F5N5O B14233167 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and multiple fluorine atoms. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the fluorinated aromatic rings. Common reagents used in these reactions include hydrazines, carboxylic acids, and fluorinated aromatic compounds. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and quality of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under conditions that favor nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving pyrazole derivatives.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling proteins. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its pharmacological properties.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole-5-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide group but differ in the substituents on the aromatic rings.
Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, which contribute to their unique chemical and biological properties.
The uniqueness of 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- lies in its specific combination of functional groups and fluorinated aromatic rings, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C24H18F5N5O |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
N-[4-[(E)-(dimethylhydrazinylidene)methyl]-2-fluorophenyl]-2-(3-fluoronaphthalen-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H18F5N5O/c1-33(2)30-13-14-7-8-19(17(25)9-14)31-23(35)21-12-22(24(27,28)29)32-34(21)20-11-16-6-4-3-5-15(16)10-18(20)26/h3-13H,1-2H3,(H,31,35)/b30-13+ |
Clé InChI |
BCJOZCDXPVWFLD-VVEOGCPPSA-N |
SMILES isomérique |
CN(C)/N=C/C1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |
SMILES canonique |
CN(C)N=CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)


![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)

![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

